molecular formula C17H16ClN3O3 B610024 PF-06685249

PF-06685249

Cat. No.: B610024
M. Wt: 345.8 g/mol
InChI Key: MJHBRTGGZYSCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-249 involves several steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, including selective activation and functional group transformations .

Industrial Production Methods

Industrial production of PF-249 is carried out under strict conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in powder form and stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

PF-249 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups, leading to a range of modified compounds .

Scientific Research Applications

PF-249 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the activation of AMPK and its effects on cellular metabolism.

    Biology: Investigated for its role in regulating energy balance and metabolic pathways in cells.

    Medicine: Explored as a potential therapeutic agent for treating metabolic diseases such as diabetes and diabetic nephropathy.

    Industry: Utilized in the development of new drugs targeting metabolic pathways

Mechanism of Action

PF-249 exerts its effects by selectively activating AMPK β1-containing isoforms. AMPK is a central regulator of cellular energy homeostasis, and its activation leads to increased glucose uptake and fatty acid oxidation. PF-249 binds to the allosteric site of AMPK, enhancing its activity and promoting the phosphorylation of downstream targets involved in glucose and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PF-249

PF-249 is unique in its selective activation of AMPK β1-containing isoforms, making it a valuable tool for studying the specific roles of these isoforms in metabolic regulation. Unlike PF-739, which activates all AMPK complexes, PF-249 provides a more targeted approach, allowing researchers to dissect the specific contributions of AMPK β1 in various tissues .

Properties

IUPAC Name

6-chloro-5-[6-(dimethylamino)-2-methoxypyridin-3-yl]-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-21(2)15-5-4-9(16(20-15)24-3)10-6-11-12(17(22)23)8-19-14(11)7-13(10)18/h4-8,19H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHBRTGGZYSCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)C2=C(C=C3C(=C2)C(=CN3)C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of Intermediate 6-chloro-5-(6-dimethylamino-2-methoxy-pyridin-3-yl)-1H-indole-3-carboxylic acid methyl ester (45.0 g, 130 mmol) in 1:1 tetrahydrofuran:methanol (1250 mL) at 50° C. was added 2 N NaOH (1250 mL). After 60 h, the reaction was cooled to <5° C. and with stirring, 6 N HCl (417 mL) was added dropwise until pH 6-7. The solution was divided in half and each was diluted with ethyl acetate (1.5 L) and the layers separated. The aqueous layers were back extracted with ethyl acetate (2×600 mL). All organics were combined and washed with sat. aq. NH4Cl (1 L) and brine (1 L), and dried over MgSO4, filtered and concentrated in vacuo to give crude material. Several batches of crude material were combined (117 g) and acetone (3.5 L) was added. This was refluxed to dissolve all solids and then partially concentrated to ˜1.5 L and slowly cooled to lead to solids crashing out. These solids were suspended in heptanes (˜500 mL) and stirred at 80° C. for 48 h. Solids were collected by filtration and suction dried for 15 h to afford desired product (80.0 g) as a solid. 1H NMR (DMSO-d6, 400 MHz) δ=12.03 (br. s., 1 H) 11.86 (br. s., 1 H) 8.04 (d, J=2.73 Hz, 1 H) 7.83 (s, 1 H) 7.55 (s, 1 H) 7.32 (d, J=8.20 Hz, 1 H) 6.21 (d, J=8.20 Hz, 1 H) 3.76 (s, 3 H) 3.07 (s, 6 H); MS (ES+) 346.1 (M+H)+.
Name
6-chloro-5-(6-dimethylamino-2-methoxy-pyridin-3-yl)-1H-indole-3-carboxylic acid methyl ester
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1250 mL
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Name
Quantity
417 mL
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
3.5 L
Type
solvent
Reaction Step Four

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